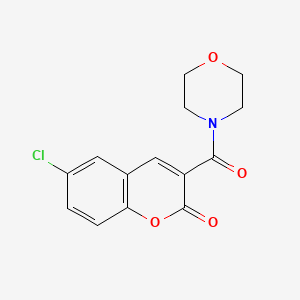
6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as “LY294002” and is a potent inhibitor of phosphoinositide 3-kinase (PI3K), a signaling enzyme that plays a crucial role in several cellular processes.
Wirkmechanismus
LY294002 works by inhibiting the activity of 6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one. 6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one is activated by various growth factors and cytokines, which leads to the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3, in turn, activates downstream signaling pathways, including the Akt/mTOR pathway, which regulates cell growth and survival. LY294002 binds to the ATP-binding site of 6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one and prevents its activation, thereby inhibiting downstream signaling pathways.
Biochemical and Physiological Effects
LY294002 has been shown to have several biochemical and physiological effects. Inhibition of 6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one signaling by LY294002 has been shown to induce apoptosis (programmed cell death) in cancer cells. LY294002 has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is crucial for tumor growth and metastasis. In addition, LY294002 has been shown to improve insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
LY294002 has several advantages for lab experiments. It is a potent and selective inhibitor of 6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one, which makes it a valuable tool for studying the role of 6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one in various cellular processes. LY294002 is also stable and can be easily synthesized in large quantities. However, LY294002 has some limitations for lab experiments. It is not a specific inhibitor of 6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one, and can also inhibit other kinases, which can lead to off-target effects. In addition, LY294002 can be toxic at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
LY294002 has several potential future directions for scientific research. One area of research is the development of more specific and potent inhibitors of 6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one. Another area of research is the identification of new targets downstream of 6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one signaling pathways, which can lead to the development of new therapies for diseases such as cancer and diabetes. LY294002 can also be used in combination with other drugs to enhance their efficacy and reduce toxicity. Overall, LY294002 has the potential to be a valuable tool for scientific research and the development of new therapies for various diseases.
Synthesemethoden
LY294002 is a synthetic compound that can be prepared using various methods. One of the most common methods involves the reaction of 6-chloro-2H-chromen-2-one with morpholine and diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction yields LY294002 as a white solid, which can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
LY294002 has been extensively used in scientific research to study the role of 6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one in various cellular processes. 6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one is a signaling enzyme that is involved in several cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of 6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one signaling has been implicated in several diseases, including cancer, diabetes, and autoimmune disorders.
Eigenschaften
IUPAC Name |
6-chloro-3-(morpholine-4-carbonyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4/c15-10-1-2-12-9(7-10)8-11(14(18)20-12)13(17)16-3-5-19-6-4-16/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIPSNQSMMHFIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3,5-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5854886.png)
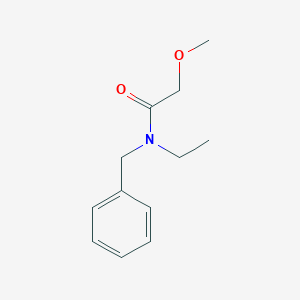
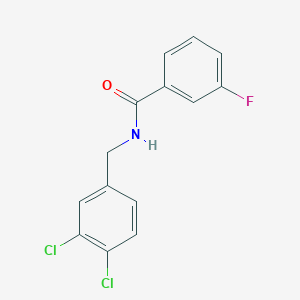
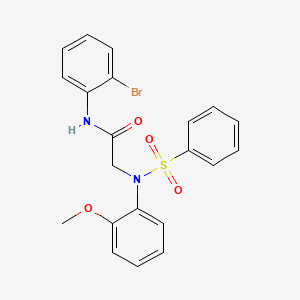
![4-[({[(2-phenyl-4-quinolinyl)carbonyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5854919.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5854921.png)
![4-bromo-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one O-acetyloxime](/img/structure/B5854933.png)
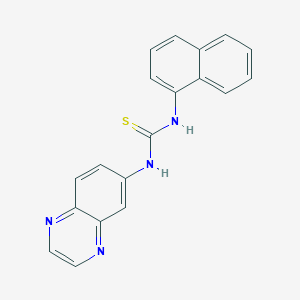
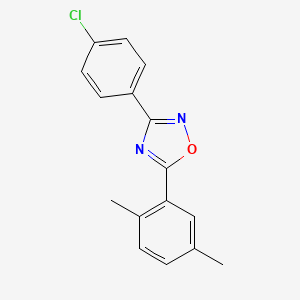
![methyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5854948.png)
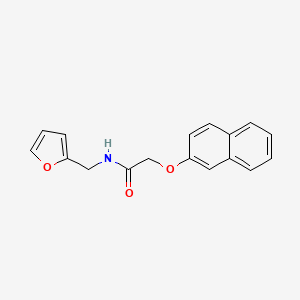
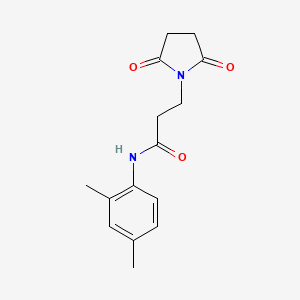
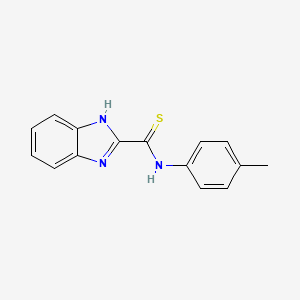
![4-methoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5854984.png)